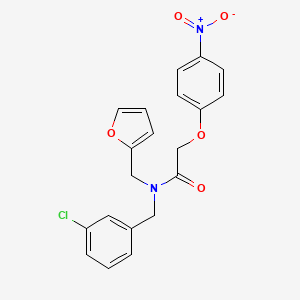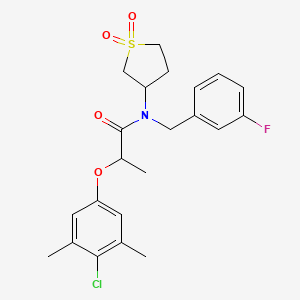![molecular formula C24H33NO5S B11398436 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11398436.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-[(5-methylfuran-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(HEPTYLOXY)-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE: is a complex organic compound characterized by its unique molecular structure. This compound features a thiolane ring, a heptyloxy group, and a benzamide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(HEPTYLOXY)-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an oxidizing agent.
Attachment of the Heptyloxy Group: The heptyloxy group is introduced via an etherification reaction, where a heptyl alcohol reacts with a suitable leaving group on the benzene ring.
Formation of the Benzamide Moiety: The benzamide moiety is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Final Assembly: The final compound is assembled by linking the thiolane ring, heptyloxy group, and benzamide moiety through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The heptyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules. Its thiolane ring and benzamide moiety may interact with proteins and enzymes, making it a candidate for drug discovery studies.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. The benzamide moiety is a common pharmacophore in many drugs, suggesting that this compound could have bioactive properties.
Industry
In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications, such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(HEPTYLOXY)-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE would depend on its specific interactions with molecular targets. The thiolane ring could interact with thiol groups in proteins, while the benzamide moiety could bind to specific receptors or enzymes. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(METHOXY)-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE: Similar structure but with a methoxy group instead of a heptyloxy group.
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(ETHYLOXY)-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE: Similar structure but with an ethyloxy group instead of a heptyloxy group.
Uniqueness
The uniqueness of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(HEPTYLOXY)-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE lies in its heptyloxy group, which can impart different physicochemical properties compared to its analogs. This could affect its solubility, reactivity, and interactions with biological targets, making it a distinct compound for various applications.
Properties
Molecular Formula |
C24H33NO5S |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-heptoxy-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C24H33NO5S/c1-3-4-5-6-7-15-29-22-12-9-20(10-13-22)24(26)25(17-23-11-8-19(2)30-23)21-14-16-31(27,28)18-21/h8-13,21H,3-7,14-18H2,1-2H3 |
InChI Key |
BPSUZESADFJBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11398366.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11398369.png)
![5-(dimethylamino)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11398374.png)
![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide](/img/structure/B11398377.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11398392.png)
![methyl [3-(4-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B11398404.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11398407.png)
![N-(3,4-dimethoxybenzyl)-2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11398408.png)
![6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398415.png)
![4-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11398424.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11398431.png)


